Product packaging for Methyl 5-azaspiro[2.5]octane-1-carboxylate(Cat. No.:)

Methyl 5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B11915423
M. Wt: 169.22 g/mol
InChI Key: RHURTGINJXVCQQ-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.5]octane-1-carboxylate (CAS 1782259-97-5) is a spirocyclic chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This methyl ester is characterized by a spiro architecture, a rigid three-dimensional structure where a cyclopropane ring and a piperidine ring are fused at a single carbon atom . Spirocyclic scaffolds like the 5-azaspiro[2.5]octane core are of significant interest in modern drug discovery. Their three-dimensionality helps move away from flat, aromatic structures, which can lead to improved physicochemical properties, enhanced binding affinity, and better selectivity for biological targets . While specific, in-depth research studies on this exact compound are limited, its structural features align with those of privileged scaffolds used in medicinal chemistry. Azaspirocyclic systems are frequently employed as key intermediates and building blocks in the synthesis of more complex molecules for pharmaceutical research . For instance, related azaspiro[2.5]octane derivatives have been identified as valuable intermediates in the development of potent and selective inhibitors for biological targets such as Ubiquitin-Specific Protease 7 (USP7), which is being investigated for its role in cancer progression . The methyl ester group provides a versatile handle for further synthetic elaboration, making this compound a useful starting material for generating diverse compound libraries in lead optimization efforts . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B11915423 Methyl 5-azaspiro[2.5]octane-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(7)3-2-4-10-6-9/h7,10H,2-6H2,1H3

InChI Key

RHURTGINJXVCQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCCNC2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Methyl 5 Azaspiro 2.5 Octane 1 Carboxylate

Electrophilic and Nucleophilic Reaction Profiles

The reactivity of Methyl 5-azaspiro[2.5]octane-1-carboxylate is characterized by the presence of both nucleophilic and electrophilic centers. The secondary amine within the piperidine (B6355638) ring is the primary nucleophilic site. The lone pair of electrons on the nitrogen atom readily participates in reactions with a variety of electrophiles.

Conversely, the electrophilic character of the molecule is centered on the carbonyl carbon of the methyl ester group. This carbon is susceptible to attack by nucleophiles, leading to substitution or addition reactions at the ester functionality. The cyclopropane (B1198618) ring, while generally less reactive than a double bond, possesses significant ring strain and "pi-character" in its carbon-carbon bonds. This allows it to undergo ring-opening reactions under certain conditions, often initiated by electrophilic attack.

Common Organic Transformations

The dual functionality of this compound allows it to undergo a wide array of common organic transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions and Formation of Oxidized Derivatives

The secondary amine of the azaspiro[2.5]octane core can be oxidized to form various products. For instance, oxidation can lead to the formation of nitroxide radicals or, under stronger conditions, to ring-opened products. While specific oxidation studies on this compound are not extensively documented, related N-alkyl azaspiroalkanes are known to undergo oxidation. By-products resulting from oxidative hydroxylation at the α-position relative to a carbonyl group have been observed in similar spiro[2.5]octanone systems. researchgate.net

Reduction Reactions Leading to Diverse Product Forms

The methyl ester group is the primary site for reduction. Potent reducing agents like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol, yielding (5-azaspiro[2.5]octan-1-yl)methanol. This transformation is a common strategy to introduce a hydroxyl group for further functionalization. The general mechanism for the reduction of esters with complex metal hydrides involves nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.comyoutube.com It is important to note that the carbamate (B1207046) functionality, if present as a protecting group on the nitrogen, can also be reduced by LAH, typically to an N-methyl group. nih.gov

ReagentFunctional Group TargetedProduct
Lithium Aluminum Hydride (LAH)Methyl esterPrimary alcohol

Table 1: Reduction of this compound

Substitution Reactions Involving Functional Group Exchange

The secondary amine is readily susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Ruthenium-based catalysts have been shown to be effective for the N-alkylation of a wide range of amines with alcohols under mild conditions. nih.govnih.gov

N-Acylation: Acylation of the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides. nih.govorganic-chemistry.org This reaction is a common method for introducing a variety of functional groups and for the synthesis of peptide-like structures.

The ester group can also undergo substitution, primarily through hydrolysis or amidation.

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-azaspiro[2.5]octane-1-carboxylic acid. rsc.orgbldpharm.com Esters of cyclopropanecarboxylic acid have demonstrated increased stability to hydrolysis compared to other alkyl esters. uzh.ch

Amidation: Direct reaction of the methyl ester with amines, often at elevated temperatures or with the aid of a catalyst, can produce the corresponding amide. This allows for the conversion of the ester into a diverse range of carboxamides. organic-chemistry.orgrsc.org

Stereochemical Outcomes and Control in Reactions

The spirocyclic nature of this compound introduces stereochemical considerations into its reactions. The molecule itself is chiral, and reactions can proceed with varying degrees of stereoselectivity. The stereochemistry of reactions involving spiro compounds is often influenced by the rigid, three-dimensional structure. For instance, in the methylenation of related 2-arylidene-cyclohexanones to form spiro[2.5]octanones, the reaction occurs stereoselectively. researchgate.net

The stereochemical outcome of reactions can be directed by the existing stereocenters in the molecule. For example, the preferred conformation of the cyclohexanone (B45756) ring in related spiro[2.5]octanones dictates the direction of attack of reagents. researchgate.net In ring-expansion reactions of spirocyclopropanes, the diastereoselectivity can be controlled by the reaction conditions and the nature of the reactants. acs.org

Derivatization Strategies for Structural Modification

The versatile reactivity of this compound allows for extensive derivatization to create a library of structurally diverse compounds for various applications, including drug discovery.

Modification of the Amine: The secondary amine can be derivatized through acylation, alkylation, sulfonylation, and other reactions to introduce a wide range of functional groups. Derivatization reagents such as Dansyl-Cl, FMOC-Cl, and Dabsyl-Cl are commonly used for the analysis of amines and can be applied to this system. thermofisher.comnih.gov

Modification of the Carboxylate: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides or converted to other functional groups. For example, N-(2-Phenylethyl)-6-azaspiro[2.5]octane-1-carboxamide has been synthesized from the corresponding carboxylic acid. sigmaaldrich.com The ester can also be directly converted to amides. uni.lu

Ring Opening of the Cyclopropane: The strained cyclopropane ring can undergo ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles, leading to the formation of open-chain or rearranged products. nih.govpharmaguideline.comdalalinstitute.com This provides a pathway to fundamentally different molecular scaffolds.

Starting MaterialReagent/ConditionProduct
This compoundR-COCl, BaseN-Acyl derivative
This compoundR-X, BaseN-Alkyl derivative
This compoundNaOH, H₂O then H₃O⁺5-Azaspiro[2.5]octane-1-carboxylic acid
5-Azaspiro[2.5]octane-1-carboxylic acidR-NH₂, Coupling agent5-Azaspiro[2.5]octane-1-carboxamide derivative
This compoundLiAlH₄(5-Azaspiro[2.5]octan-1-yl)methanol

Table 2: Key Derivatization Reactions

Structural Characterization and Elucidation of Methyl 5 Azaspiro 2.5 Octane 1 Carboxylate and Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the methyl ester group.

Cyclopropane Protons (C1-H, C2-H₂): These protons are expected to resonate in the upfield region, typically between 0.5 and 2.0 ppm, due to the shielding effect of the strained ring system. The geminal and vicinal coupling constants would be characteristic of a three-membered ring.

Piperidine Ring Protons (C4-H₂, C6-H₂, C7-H₂, C8-H₂): The protons on the piperidine ring would appear as a series of multiplets in the range of 1.5 to 3.5 ppm. The protons adjacent to the nitrogen atom (C4 and C6) would be expected at the downfield end of this range.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected around 3.6-3.8 ppm.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Spiro Carbon (C3): The spiro carbon, being a quaternary center, would likely show a signal in the range of 20-40 ppm.

Cyclopropane Carbons (C1, C2): These carbons are expected to appear at relatively high field, typically between 10 and 30 ppm.

Piperidine Ring Carbons (C4, C6, C7, C8): The carbons of the piperidine ring would resonate in the 25-55 ppm range. The carbons bonded to the nitrogen (C4 and C6) would be shifted further downfield.

Ester Carbonyl Carbon (C=O): A characteristic downfield signal for the carbonyl carbon of the methyl ester group is anticipated in the region of 170-175 ppm.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester would show a signal around 50-55 ppm.

A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has demonstrated that the chemical shifts of protons and carbon atoms are sensitive to the steric and electronic effects of substituents on the rings. nih.gov

Interactive Data Table: Expected NMR Data for Methyl 5-azaspiro[2.5]octane-1-carboxylate

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
C1-H0.5 - 1.5 (m)10 - 25
C2-H₂0.5 - 1.5 (m)15 - 30
Spiro C3-20 - 40
C4-H₂2.5 - 3.5 (m)45 - 55
C6-H₂2.5 - 3.5 (m)45 - 55
C7-H₂1.5 - 2.5 (m)25 - 40
C8-H₂1.5 - 2.5 (m)25 - 40
-COOCH₃3.6 - 3.8 (s)50 - 55
-C=O-170 - 175

(Note: 's' denotes singlet, 'm' denotes multiplet. These are estimated values based on analogous structures.)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₉H₁₅NO₂), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm the elemental composition. Electron impact (EI) ionization would likely lead to characteristic fragmentation of the spirocyclic system.

Expected Fragmentation Pattern: The fragmentation of related N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines has been shown to be influenced by the nature of the substituents. uni.lu For this compound, common fragmentation pathways would likely involve:

Loss of the methoxycarbonyl group: A fragment corresponding to the loss of ·COOCH₃ (59 u) or CH₃O· (31 u) would be expected.

Cleavage of the piperidine ring: Rupture of the C-C bonds within the piperidine ring can lead to a series of smaller fragments.

Rearrangements: Intramolecular rearrangements upon ionization can also lead to characteristic fragment ions.

Predicted m/z values for adducts of a related compound, Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate, include [M+H]⁺, [M+Na]⁺, and other common adducts. synhet.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₉H₁₅NO₂)

Ion/Fragment Description Expected m/z
[M]⁺Molecular Ion169.11
[M-CH₃O]⁺Loss of a methoxy (B1213986) radical138.10
[M-COOCH₃]⁺Loss of the methoxycarbonyl radical110.09

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, and the C-O and C-N bonds.

Expected IR Absorption Bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range due to the C-H stretching of the aliphatic cyclopropane and piperidine rings.

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester group.

C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ range corresponding to the C-N stretching of the amine.

Supporting information for various heterocyclic compounds shows these characteristic absorption bands in the expected regions. researchgate.net

Interactive Data Table: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-HStretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 3000Medium-Strong
C=O (Ester)Stretch1735 - 1750Strong
C-O (Ester)Stretch1000 - 1300Medium-Strong
C-N (Amine)Stretch1020 - 1250Medium

X-ray Crystallography for Definitive Structure and Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the stereochemistry of chiral centers.

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous spirocyclic systems, such as methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, have been successfully characterized using this method. Such studies reveal the conformation of the rings and the spatial arrangement of the substituents. For the title compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the relative stereochemistry of the substituents on the cyclopropane and piperidine rings.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

The synthesis of azaspiro[3.4]octane has been achieved with minimal chromatographic purifications, highlighting the efficiency of modern synthetic routes. synhet.com For the analysis and purification of this compound, both HPLC and GC could be utilized.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable method for assessing the purity of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): Due to its volatility, this compound could also be analyzed by GC, likely using a capillary column with a polar stationary phase. The retention time and peak purity would provide a measure of the compound's identity and purity. Commercial suppliers of related compounds often provide analysis data from LCMS or GCMS. researchgate.net

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Complex Organic Synthesis

Methyl 5-azaspiro[2.5]octane-1-carboxylate serves as a foundational building block for the synthesis of more elaborate molecular architectures. Its utility stems from the presence of a secondary amine, a methyl ester, and a spiro-fused cyclopropane (B1198618) ring, offering multiple points for chemical modification. Organic chemists utilize such intermediates to introduce specific three-dimensional shapes into target molecules, a critical factor for biological activity. The related spiro[2.5]octane-5-carboxylic acid has been identified as a useful organic synthesis intermediate, highlighting the value of this carbocyclic core in synthetic endeavors google.com. The incorporation of the nitrogen atom in the 5-position further expands its versatility, particularly in the synthesis of compounds relevant to medicinal chemistry.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest to synthetic chemists due to their prevalence in natural products and their efficacy in drug discovery nih.gov. This compound is itself a spirocyclic heterocycle and acts as an excellent starting platform for creating more complex, multi-ring systems. The piperidine (B6355638) nitrogen can be functionalized through alkylation, acylation, or arylation reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups like amides. These transformations allow for the annulation of additional rings or the attachment of diverse side chains, leading to novel and intricate spirocyclic frameworks. The synthesis of such compounds is a key area of research, with numerous methodologies being developed for the construction of spiro systems containing six-membered heterocyclic rings nih.govbeilstein-journals.org.

A significant application of this scaffold is in the design of unnatural amino acids and peptidomimetics. The rigid structure of the 5-azaspiro[2.5]octane core serves as a constrained analogue of natural amino acids like proline. Non-natural amino acids are frequently used as building blocks for pharmaceutical compounds because their inclusion in peptide chains induces specific conformational restrictions that are crucial for biological activity mdpi.com.

A closely related analogue, N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (containing a five-membered pyrrolidine (B122466) ring instead of a six-membered piperidine), is a key component in the industrial synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C mdpi.com. This highlights the pharmaceutical industry's interest in spirocyclic proline analogues. The spiro-fused cyclopropane ring imparts a well-defined three-dimensional geometry, which can enhance binding affinity to biological targets and improve metabolic stability. The ability to prepare such scaffolds enantioselectively makes them highly valuable starting materials in medicinal chemistry mdpi.com.

Utility in Development of Novel Organic Reaction Methodologies

While this compound possesses multiple reactive sites suitable for chemical transformations, its specific use as a benchmark substrate for the development of new organic reaction methodologies is not extensively documented in current literature. However, its structure is well-suited for such studies. For instance, the secondary amine could be used to explore novel N-H functionalization or C-H activation reactions, and the strained cyclopropane ring could be a substrate for developing new ring-opening methodologies. The development of efficient synthetic routes to access such spirocyclic systems remains an active area of research researchgate.net.

Potential in Specialty Chemical Production and Industrial Applications

The 5-azaspiro[2.5]octane framework is a valuable scaffold in industrial chemistry, particularly for producing specialty chemicals for the pharmaceutical sector. The synthesis of related compounds like spiro[2.5]octane-5-carboxylic acid has been the subject of patents aimed at developing simple and scalable methods to avoid expensive raw materials and inconvenient operational steps google.com. This indicates a clear industrial interest in this class of compounds as intermediates. Given that spirocyclic moieties are considered privileged structures in drug discovery, this compound is a prime candidate for use in the production of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs) nih.gov.

Contribution to Chemical Library Generation for High-Throughput Screening

This compound and its derivatives are valuable components for generating chemical libraries used in high-throughput screening (HTS) for drug discovery nih.gov. HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate the activity of a biological target. The rigid, three-dimensional nature of the azaspiro[2.5]octane core makes it an attractive scaffold for probing the binding sites of proteins.

By systematically modifying the core structure—for example, by reacting different substituents with the piperidine nitrogen or by creating a library of amides from the carboxylic acid—a large and diverse collection of related molecules can be generated. This approach has proven successful in identifying novel drug candidates. For instance, a library of related 6-azaspiro[2.5]octane molecules was used to discover potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity nih.gov.

Interactive Data Tables

Table 1: Applications of this compound and Related Scaffolds

Application Area Specific Role Key Features Utilized Relevant Analogue/Example
Complex Organic Synthesis Building Block/Intermediate Spirocyclic core, N-H and ester functional groups Spiro[2.5]octane-5-carboxylic acid google.com
Medicinal Chemistry Unnatural Amino Acid / Peptidomimetic Constrained proline analogue, conformational rigidity (S)-5-azaspiro[2.4]heptane-6-carboxylic acid for Ledipasvir mdpi.com
Drug Discovery Library Scaffold for HTS Rigid 3D structure, points for diversification 6-Azaspiro[2.5]octane derivatives for GLP-1 agonists nih.gov

| Industrial Chemistry | Specialty Chemical Precursor | Scalable synthesis of the core structure | Patented synthesis of spiro[2.5]octane-5-carboxylic acid google.com |

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 1782259-97-5 chemenu.com C9H15NO2
This compound hydrochloride 2309461-27-4 bldpharm.com C9H16ClNO2
Spiro[2.5]octane-5-carboxylic acid Not specified in results C9H14O2
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Not specified in results C12H19NO4
Ledipasvir 1256388-51-8 C49H54F2N8O6
6-Azaspiro[2.5]octane 175-09-7 C7H13N
Methyl 6-azaspiro[2.5]octane-1-carboxylate 54593340 (CID) nih.gov C9H15NO2

Computational Chemistry and Theoretical Investigations of Methyl 5 Azaspiro 2.5 Octane 1 Carboxylate

Structure-Based Computational Analysis and Molecular Docking

Structure-based computational analysis, particularly molecular docking, is a powerful technique used to predict the preferred orientation of a molecule when bound to a specific receptor, as well as the binding affinity. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships at a molecular level.

Despite the utility of this approach, no specific molecular docking studies featuring Methyl 5-azaspiro[2.5]octane-1-carboxylate against any biological target have been identified in the public domain. Such a study would typically involve:

Preparation of the 3D structure of the ligand (this compound).

Identification and preparation of a biological target (e.g., an enzyme or receptor).

Computational docking of the ligand into the active site of the target.

Analysis of binding modes, intermolecular interactions (like hydrogen bonds, hydrophobic interactions), and scoring functions to estimate binding affinity.

Without such studies, the potential interactions of this compound with specific proteins remain purely speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular descriptors.

For this compound, specific quantum chemical studies detailing its electronic structure and reactivity are not available. A typical investigation in this area would yield data such as:

Optimized molecular geometry.

Distribution of electron density and electrostatic potential maps.

Energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Calculated spectroscopic properties (e.g., NMR, IR spectra) to complement experimental data.

The absence of this data means that a detailed, quantitative understanding of the electronic characteristics of this specific spirocycle is not yet established in the literature.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. This is particularly important for cyclic and spirocyclic systems, where the ring conformations can significantly influence biological activity. While studies on the conformational analysis of related compounds like 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives exist, specific research detailing the conformational preferences and energy landscape of this compound is not documented. nih.gov

A comprehensive conformational analysis would typically provide:

Identification of low-energy conformers.

Calculation of the energy barriers to interconversion between conformers.

Analysis of the geometric parameters (bond lengths, angles, dihedral angles) for each stable conformation.

This information is critical for understanding how the molecule might present itself to a biological target.

Application in Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in medicinal chemistry for optimizing lead compounds.

A search of the scientific literature did not yield any QSAR studies that include this compound as part of the dataset. For this compound to be included in a QSAR study, the following would be necessary:

A dataset of structurally related compounds with measured biological activity against a specific target.

Calculation of a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.

Development of a mathematical model correlating these descriptors with activity.

The lack of such studies prevents any data-driven predictions about how modifications to the this compound scaffold might influence its potential biological effects.

Medicinal Chemistry and Biological Research Applications of Azaspiro 2.5 Octane Scaffolds

Design and Exploration as a Drug Discovery Scaffold

The 5-azaspiro[2.5]octane framework is recognized as a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure. researchgate.net Spirocycles, by their nature, introduce conformational rigidity and a specific spatial arrangement of functional groups, which can be advantageous for optimizing drug-target interactions. researchgate.net The exploration of such scaffolds is a key strategy in the development of novel therapeutic agents.

Strategies for Optimizing Drug-Target Interactions

The rigid nature of the azaspiro[2.5]octane scaffold can help in pre-organizing the molecule into a conformation that is favorable for binding to a biological target. This reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. Medicinal chemists can modify the scaffold at various positions to fine-tune its properties. For instance, the nitrogen atom in the piperidine-like ring can be functionalized to introduce different substituents that can interact with specific residues in a target's binding pocket. Similarly, modifications to the cyclopropane (B1198618) ring or the carboxylate group can alter the molecule's steric and electronic properties to enhance target engagement.

Development of Novel Therapeutic Agents

While specific therapeutic agents based on Methyl 5-azaspiro[2.5]octane-1-carboxylate are not documented in available research, the parent scaffold, 5-azaspiro[2.5]octane, serves as a core structure in some developmental drugs. For example, 5-azaspiro[2.5]octane hydrochloride is a key component of Aderbasib, an antineoplastic agent. It is also found in isoxazolo[5,4-d]pyrimidine (B13100350) derivatives that act as selective Toll-like receptor (TLR) inhibitors. researchgate.net These examples underscore the potential of the 5-azaspiro[2.5]octane core in designing new drugs for various diseases. Another related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate in the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C. mdpi.com

Investigation of Potential Biological Activities

The biological activities of this compound have not been specifically reported. However, research on related spirocyclic compounds suggests potential avenues for investigation.

Research in Antimicrobial Applications

There is no direct evidence of antimicrobial studies on this compound. However, the broader class of spiro compounds has been investigated for such properties. The structural features of spirocycles can be exploited to design novel antibacterial or antifungal agents.

Studies in Anticancer Research

The 5-azaspiro[2.5]octane scaffold has been incorporated into molecules with demonstrated anticancer potential. As mentioned, Aderbasib, which contains this core, is an antineoplastic agent. researchgate.net The rigid three-dimensional structure of spiro compounds can lead to potent and selective inhibition of cancer-related targets. While no specific anticancer studies on this compound are available, the established role of the core scaffold in oncology research suggests this could be a promising area for future investigation.

Mechanistic Insights into Biological Action

Elucidation of Interactions with Specific Molecular Targets

The direct interaction of this compound with specific molecular targets is not extensively detailed in publicly available scientific literature. Its primary role in medicinal chemistry is that of a synthetic intermediate or a structural scaffold that is further functionalized to create more complex and biologically active molecules.

Characterization of Binding Affinity to Enzymes and Receptors

For instance, in the development of 6-azaspiro[2.5]octane-based GLP-1 receptor agonists, the potency and, by extension, the binding affinity are optimized through systematic modifications of the core scaffold. nih.gov A new series of these molecules were refined to create potent GLP-1 agonists, indicating a strong interaction with the receptor. nih.gov

Impact on Cellular Pathways and Biological Effects

The direct impact of this compound on cellular pathways and its biological effects are not a primary area of research. The biological effects observed are those of the more complex molecules synthesized using this scaffold.

For example, the activation of the GLP-1 receptor by 6-azaspiro[2.5]octane-containing agonists initiates a cascade of downstream cellular events. nih.gov This includes the stimulation of insulin (B600854) release, which in turn lowers plasma glucose levels. Other biological effects associated with the activation of this pathway by these agonists include delayed gastric emptying, increased satiety, and suppression of food intake, which can lead to weight loss. nih.gov These effects are central to their therapeutic potential in managing type 2 diabetes mellitus and obesity. nih.gov

Application as an Intermediate in the Synthesis of Biologically Active Molecules

The utility of this compound and related azaspiro[2.5]octane derivatives is most prominent in their role as intermediates in the synthesis of complex, biologically active molecules for various therapeutic areas.

Contributions to HCV Inhibitor Development

While various azaspirocyclic scaffolds are of interest in medicinal chemistry, a direct and detailed role of this compound as an intermediate in the synthesis of Hepatitis C Virus (HCV) inhibitors is not extensively documented in the reviewed literature. The development of direct-acting antivirals (DAAs) against HCV has led to the exploration of a multitude of scaffolds to identify potent inhibitors of viral proteins such as NS5A. nih.govresearchgate.netmdpi.com Research in this area has led to the successful development of several classes of NS5A inhibitors, many of which feature complex heterocyclic cores. nih.govresearchgate.netmdpi.com

Role in ADAM10 Inhibitor Research

The 5-azaspiro[2.5]octane scaffold is a key structural component in the development of inhibitors for ADAM10 (A Disintegrin and Metalloproteinase 10), a significant target in various diseases. One such inhibitor, (6S,7S)-N-hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide, incorporates this core structure. Although this specific compound was found to lack the desired potency and selectivity for ADAM10, its synthesis and evaluation underscore the exploration of the azaspiro[2.5]octane scaffold in the design of metalloproteinase inhibitors. The rigid nature of the spirocyclic core is intended to properly orient the functional groups that interact with the enzyme's active site.

Table 1: Investigational ADAM10 Inhibitor Incorporating the 5-Azaspiro[2.5]octane Scaffold

Compound Name Core Scaffold Therapeutic Target Reported Finding

Development of Toll-like Receptor (TLR) Inhibitors

The azaspiro[2.5]octane scaffold, as a constrained piperidine (B6355638) derivative, holds potential for the development of Toll-like Receptor (TLR) inhibitors. TLRs are key components of the innate immune system, and their modulation is a therapeutic strategy for autoimmune diseases and other inflammatory conditions. nih.govgoogle.com The piperidine ring is a common structural motif in various bioactive molecules. While direct application of this compound in TLR inhibitor synthesis is not explicitly reported, the structural features of the azaspiro[2.5]octane core are relevant. The design of small molecule antagonists for TLRs often involves heterocyclic scaffolds that can be functionalized to achieve potent and selective inhibition. The rigid conformation of the azaspiro[2.5]octane framework could be advantageous in positioning substituents for optimal interaction with the receptor, potentially leading to improved potency and selectivity.

Future Directions and Emerging Research Avenues for Methyl 5 Azaspiro 2.5 Octane 1 Carboxylate Research

Innovation in Green Chemistry and Sustainable Synthetic Routes

The synthesis of complex spirocyclic structures often presents significant challenges. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic methodologies. Key areas of innovation will likely include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields, contributing to more sustainable synthetic processes. tandfonline.com

Catalyst Innovation: The development and application of recyclable catalysts, such as metal-organic frameworks or supported catalysts, will be crucial in minimizing the environmental impact of synthesis. mdpi.com The use of organocatalysts is also a growing area of interest.

Illustrative Green Synthesis Approaches for Spirocycles Heating Method Yield (%) Key Advantages
Knoevenagel/Michael/CyclizationMicrowave43-98%High yields, reduced reaction times. tandfonline.com
Multi-component cascadeConventional60-99%Step economy, recyclable catalyst. mdpi.com

Integration of Advanced Computational Tools for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of spirocyclic compounds. Future research will likely leverage advanced computational tools for:

Scaffold Design and Virtual Screening: Computational methods can be used to design novel spirocyclic scaffolds and perform virtual screening of large compound libraries to identify potential drug candidates. nih.gov

Predictive Modeling of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can predict key properties such as solubility, lipophilicity, and metabolic stability, aiding in the design of compounds with improved drug-like characteristics.

Mechanism Elucidation: Computational studies can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the formation of desired stereoisomers.

Exploration of Novel Biological Targets and Therapeutic Areas for Spirocyclic Compounds

The unique three-dimensional shape of spirocycles makes them attractive scaffolds for targeting a wide range of biological molecules. Future research should focus on:

Expanding Target Space: Systematic exploration of the biological targets for azaspiro[2.5]octane derivatives could reveal novel therapeutic opportunities. nih.gov G-protein coupled receptors (GPCRs) and enzymes are particularly interesting target classes. nih.gov

Neurological and Metabolic Diseases: Spirocyclic compounds have shown promise in the treatment of neurological and metabolic disorders. tandfonline.com For instance, derivatives of 6-azaspiro[2.5]octane have been investigated as agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes.

Infectious Diseases and Oncology: The diverse biological activities of spirocycles suggest their potential application in treating infectious diseases and cancer. tandfonline.com

Illustrative Biological Activities of Spirocyclic Amines Target Cell Line IC50 (µM)
Spiro-oxindole derivativeAnticancerHCT116 (Colon)52.81 tandfonline.com
Spiro-oxindole derivativeAnticancerPC3 (Prostate)74.40 tandfonline.com
Spiro-oxindole derivativeAnticancerHL60 (Leukemia)49.72 tandfonline.com

Development of Integrated Analytical Platforms for Complex Molecule Characterization

The structural complexity of spirocyclic compounds necessitates the use of advanced analytical techniques for their characterization. Future efforts should be directed towards:

Advanced NMR and Mass Spectrometry: The application of two-dimensional NMR techniques and high-resolution mass spectrometry is essential for the unambiguous determination of the structure and stereochemistry of novel spirocycles.

Chiral Separation Techniques: Given the importance of stereochemistry in biological activity, the development of robust chiral chromatography methods is crucial for the separation and analysis of enantiomers.

Integrated Analytical Workflows: Combining multiple analytical techniques into integrated platforms will streamline the characterization process, from reaction monitoring to final product quality control.

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The successful development of novel drugs based on spirocyclic scaffolds will require a highly interdisciplinary approach, integrating chemical synthesis, computational modeling, biological testing, and analytical sciences.

Fragment-Based Drug Discovery (FBDD): The design and synthesis of spirocyclic fragment libraries can provide starting points for the development of potent and selective inhibitors for a variety of biological targets. mdpi.com

Chemical Biology Probes: Spirocyclic compounds can be developed as chemical probes to study biological processes and validate new drug targets.

Academia-Industry Collaborations: Partnerships between academic research groups and pharmaceutical companies will be essential to translate fundamental discoveries in spirocycle chemistry into new medicines.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Methyl 5-azaspiro[2.5]octane-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and esterification. Common solvents include dichloromethane or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate spirocycle formation . Purification via column chromatography is critical to isolate the product from intermediates. Reaction conditions (e.g., temperature, inert atmosphere) must be optimized to avoid side reactions, such as ring-opening or over-alkylation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure and ester group positioning. Distinctive peaks for the azaspiro ring protons (δ 1.5–3.0 ppm) and methyl carboxylate (δ 3.6–3.8 ppm) are diagnostic .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (1700–1750 cm1^{-1}) and amine groups (3300–3500 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H13_{13}NO3_3: 183.16 g/mol) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at –20°C under inert gas (N2_2 or Ar) in airtight containers. Stability tests under varying pH and temperature conditions are recommended to determine degradation kinetics .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts transition states and energy barriers for cyclization steps, guiding solvent selection (e.g., polar aprotic solvents lower activation energy) .
  • Molecular Dynamics Simulations : Assess steric effects in spirocycle formation, particularly for substituent placement on the azaspiro ring .
  • Docking Studies : Explore interactions with enzymes (e.g., monooxygenases) to predict byproducts and optimize catalytic conditions .

Q. How do structural modifications impact the biological activity of azaspiro compounds?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine at C7) enhances metabolic stability but may reduce solubility. Comparative studies with Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate show altered enzyme inhibition profiles (e.g., IC50_{50} shifts in kinase assays) .
  • Spiro Ring Size : Smaller rings (e.g., 2.5 vs. 3.4) increase strain, affecting binding to biological targets like ion channels .
  • Data Table :
ModificationBiological Activity (IC50_{50})Solubility (mg/mL)
Methyl carboxylate2.3 µM (Kinase A)0.45
7-Fluoro derivative1.8 µM (Kinase A)0.32
Ethyl ester analog3.1 µM (Kinase A)0.67

Q. What strategies resolve contradictions in reported reaction yields across studies?

  • Methodological Answer :

  • Variable Analysis : Conflicting yields often arise from solvent purity (e.g., trace water in dichloromethane reduces cyclization efficiency) or catalyst loading .
  • Design of Experiments (DoE) : Statistically screen parameters (temperature, stoichiometry) to identify critical factors. For example, a 10°C increase improved yield from 45% to 68% in one study .
  • Reproducibility Protocols : Follow guidelines from Medicinal Chemistry Research for detailed experimental reporting, including exact reagent grades and equipment calibration .

Q. How can azaspiro compounds serve as building blocks in medicinal chemistry?

  • Methodological Answer :

  • Scaffold Diversification : The spirocyclic core enables late-stage functionalization. For example, palladium-catalyzed cross-coupling introduces aryl groups at the nitrogen position .
  • Prodrug Development : Ester hydrolysis in vivo generates carboxylic acid derivatives with enhanced bioavailability .
  • Case Study : Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate derivatives demonstrated antifungal activity (MIC = 8 µg/mL against C. albicans), attributed to spirocycle-induced membrane disruption .

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